molecular formula C12H14O4 B14204058 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one CAS No. 848653-51-0

5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one

Cat. No.: B14204058
CAS No.: 848653-51-0
M. Wt: 222.24 g/mol
InChI Key: CEZQHDADSGTTOP-UHFFFAOYSA-N
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Description

5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C12H14O4 It is a member of the oxolan-2-one family, characterized by a five-membered lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable lactone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent to introduce the hydroxy and methoxy groups, followed by cyclization to form the oxolan-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11-4-2-8(7-10(11)13)6-9-3-5-12(14)16-9/h2,4,7,9,13H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZQHDADSGTTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658650
Record name 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848653-51-0
Record name 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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